4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) at position 4 and a thiophen-2-ylsulfonyl moiety at position 8. The spiro[4.5]decane scaffold comprises a bicyclic system with a 4-membered oxazolidine ring fused to a 5-membered piperidine-like ring.
Properties
IUPAC Name |
8-thiophen-2-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S3/c1-15-13-16(2)19(17(3)14-15)30(25,26)22-10-11-27-20(22)6-8-21(9-7-20)29(23,24)18-5-4-12-28-18/h4-5,12-14H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMWDRZTDFQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3), leading to the formation of diazaspiro[4.5]decane scaffolds with exocyclic double bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the spirocyclic structure.
Substitution: The mesitylsulfonyl and thiophen-2-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups may yield sulfoxides or sulfones, while reduction may lead to the formation of simpler spirocyclic compounds.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily through its inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in the metabolism of bioactive lipids, influencing inflammation, pain modulation, and cardiovascular health.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Inhibition of sEH has been linked to various therapeutic effects, including:
- Cardiovascular Protection : By modulating blood pressure and reducing inflammation, this compound may contribute to cardiovascular health. Studies indicate that sEH inhibitors can lower blood pressure and improve vascular function .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH inhibition is associated with increased levels of endocannabinoids, which can have analgesic and anti-inflammatory effects:
- Pain Relief : The compound's ability to inhibit FAAH suggests potential applications in pain management therapies .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship has revealed that modifications to the sulfonyl groups and the thiophene moiety significantly affect the biological activity of the compound. For instance:
- Substituent Variations : Introduction of halogen or alkyl groups on the thiophene ring can enhance potency against sEH and FAAH, with some derivatives showing low nanomolar inhibition levels .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Cardioprotective Effects :
- Antitumor Activity :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical properties of the target compound and analogues:
| Compound Name | Substituents (Positions 4 & 8) | Molecular Formula | Molecular Weight (g/mol) | CAS Registry | Key Features |
|---|---|---|---|---|---|
| 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Mesitylsulfonyl, Thiophen-2-ylsulfonyl | C20H24N2O5S2 | 436.54* | N/A† | High lipophilicity, steric bulk |
| 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | 4-Methoxyphenylsulfonyl, Methylsulfonyl | C15H22N2O6S2 | 390.47 | 903306-61-6 | Increased polarity due to methoxy group |
| 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Thiophene-2-carbonyl, 3-Chloro-5-(trifluoromethyl)pyridinyl | C18H17ClF3N3O2S | 431.90 | 338761-10-7 | Pyridinyl group enhances bioactivity |
| 4-(Thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Thiophen-2-ylsulfonyl (single substitution) | C11H16N2O3S2 | 296.39 | 1172931-63-3 | Simpler structure, lower molecular weight |
*Calculated molecular weight based on inferred formula.
Substituent-Driven Functional Differences
- Mesitylsulfonyl vs. Methylsulfonyl () : Replacing the methylsulfonyl group in the compound with mesitylsulfonyl increases steric hindrance and lipophilicity (logP ~3.5 vs. ~2.1 estimated). This may enhance membrane permeability but reduce solubility .
- Thiophen-2-ylsulfonyl vs. 4-Methoxyphenylsulfonyl : The thiophene moiety offers sulfur-mediated interactions (e.g., with metalloenzymes), while the methoxyphenyl group provides hydrogen-bonding capacity via the ether oxygen .
- Pyridinyl vs. Sulfonyl Substituents () : The 3-chloro-5-(trifluoromethyl)pyridinyl group in introduces halogen bonds and electron-withdrawing effects, likely enhancing pesticidal activity .
Biological Activity
The compound 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic family known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Receptor Interaction
Research indicates that derivatives of spiro[4.5]decane compounds exhibit significant interactions with various receptors, particularly the 5-HT1A receptor . For instance, compounds similar to this compound have been shown to act as partial agonists at the 5-HT1A receptor, which is crucial in the modulation of serotonin pathways involved in mood regulation and anxiety disorders .
2. Antinociceptive Activity
Preliminary studies suggest that related compounds demonstrate potent antinociceptive effects in animal models. For example, a study highlighted that certain spirocyclic compounds exhibit significant pain-relieving properties in formalin tests, indicating their potential use in pain management therapies .
3. Neuroprotective Effects
The neuroprotective capabilities of similar spirocyclic compounds have been explored, with findings suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
1. Serotonergic Modulation
The primary mechanism through which this compound exerts its effects is through serotonergic modulation. By acting on the 5-HT1A receptor, it can influence serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.
2. Calcium Ion Regulation
Some studies have suggested that related compounds may affect calcium ion release from the sarcoplasmic reticulum in muscle cells, which could play a role in their antinociceptive effects and overall cellular health .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on 5-HT1A Agonism | Compounds displayed varying degrees of agonistic activity at the 5-HT1A receptor | Suggests potential for treating mood disorders |
| Antinociceptive Evaluation | Demonstrated significant pain relief in formalin-induced pain models | Indicates efficacy for pain management |
| Neuroprotection Assay | Exhibited protective effects against oxidative stress in neuronal cultures | Supports potential use in neurodegenerative disease therapy |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how are they characterized experimentally?
- The compound features a spirocyclic core with two sulfonyl groups (mesitylsulfonyl and thiophen-2-ylsulfonyl) and heteroatoms (oxygen, sulfur) integrated into the ring system. Key characterization methods include:
- NMR Spectroscopy : To confirm the spirocyclic structure and sulfonyl group positions via chemical shifts and coupling constants .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for validating the spirocyclic conformation .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for sulfonyl moieties .
Q. What are common synthetic routes for this compound?
- Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursor amines or ketones (e.g., 1-oxa-4,8-diazaspiro[4.5]decane derivatives) under acidic or basic conditions .
Sulfonylation : Sequential introduction of mesitylsulfonyl and thiophen-2-ylsulfonyl groups using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts .
Purification : Column chromatography or recrystallization from solvents like THF/hexane mixtures to isolate the final product .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for this compound?
- Reaction Optimization :
- Temperature Control : Reflux conditions (e.g., 80°C in benzene) enhance cyclization efficiency while minimizing side reactions .
- Catalyst Use : Acid catalysts (e.g., p-toluenesulfonic acid) improve sulfonylation rates .
- Purification Strategies :
- Gradient Elution in Chromatography : Separates sulfonylated intermediates from unreacted starting materials .
- Recrystallization Solvent Selection : THF or ethyl acetate/hexane systems yield high-purity crystals .
Q. What methodological approaches resolve contradictions in spectroscopic data during characterization?
- Advanced NMR Techniques :
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals in the spirocyclic core and sulfonyl groups .
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure signals at standard temperatures .
- Cross-Validation :
- Combining Mass Spectrometry and Elemental Analysis : Confirms molecular formula when isotopic patterns or fragmentation ambiguities arise .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Target Identification :
- Molecular Docking : Screens against enzymes with sulfonyl-binding pockets (e.g., proteases, kinases) using computational models .
- In Vitro Assays :
- Enzyme Inhibition Studies : Measures IC50 values for candidate targets (e.g., alkaline phosphatase) using fluorogenic substrates .
- Cell-Based Assays : Evaluates cytotoxicity or anti-inflammatory effects in cell lines (e.g., RAW 264.7 macrophages) with dose-response profiling .
- In Vivo Models :
- Pharmacokinetic Studies : Tracks bioavailability and metabolite formation in rodent models using LC-MS/MS .
Methodological Considerations
- Theoretical Frameworks : Link synthesis and bioactivity studies to spirocyclic compound reactivity principles (e.g., steric effects of mesityl groups on sulfonylation kinetics) .
- Data Interpretation : Use statistical tools (e.g., PCA for spectroscopic data) to distinguish noise from structural trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
